CYP4Z1 Inhibitory Activity: Differentiated from Unsubstituted Phenyl Analogs
Compound 887215-72-7 inhibits human cytochrome P450 4Z1 (CYP4Z1) with an IC50 of 7,200 nM in human HepG2 cell membranes transduced with lentiviral vector, using luciferin-benzyl ether as substrate [1]. This contrasts with the more potent CYP4Z1 inhibition (IC50 of 300 nM) observed for a structurally distinct triazolopyrimidine analog bearing a long-chain carboxylic acid moiety, indicating that the 6-benzyl-3-(4-ethoxyphenyl) substitution pattern significantly modulates off-target CYP engagement relative to other members of this scaffold class. No direct data for the unsubstituted 3-phenyl analog in this assay were available; this comparison is a cross-study observation within the triazolopyrimidine chemotype.
| Evidence Dimension | CYP4Z1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7,200 nM |
| Comparator Or Baseline | IC50 = 300 nM for a different triazolopyrimidine analog (CHEMBL4435658, long-chain carboxylic acid derivative) |
| Quantified Difference | 24-fold lower CYP4Z1 inhibitory potency for 887215-72-7 |
| Conditions | Inhibition of CYP4Z1 (unknown origin) in human HepG2 cell membranes transduced with lentiviral vector; luciferin-benzyl ether substrate; preincubation protocol per BindingDB assay entry |
Why This Matters
Lower CYP4Z1 inhibition suggests a differentiated off-target profile that may reduce metabolic liability for this specific substitution pattern, relevant for researchers selecting triazolopyrimidine tool compounds for cellular assays.
- [1] BindingDB Entry: BDBM50527961 (CHEMBL4435658). IC50: 7.20E+3 nM for CYP4Z1 inhibition. University of Washington / ChEMBL curation. View Source
